![molecular formula C14H12BrN3O B3060442 4-Bromo-2-(5-pyridin-3-YL-4,5-dihydro-1H-pyrazol-3-YL)phenol CAS No. 370074-36-5](/img/structure/B3060442.png)
4-Bromo-2-(5-pyridin-3-YL-4,5-dihydro-1H-pyrazol-3-YL)phenol
Overview
Description
The compound “4-Bromo-2-(5-pyridin-3-YL-4,5-dihydro-1H-pyrazol-3-YL)phenol” is a complex organic molecule. It contains a pyridine and a pyrazole ring, which are both nitrogen-containing heterocyclic compounds . The pyrazole ring is a five-membered ring with two nitrogen atoms . The pyridine ring is a six-membered ring with one nitrogen atom . The compound also contains a phenol group, which is a hydroxyl group (-OH) attached to a benzene ring, and a bromine atom .
Molecular Structure Analysis
The molecular structure of “4-Bromo-2-(5-pyridin-3-YL-4,5-dihydro-1H-pyrazol-3-YL)phenol” is characterized by the presence of a pyridine ring, a pyrazole ring, a phenol group, and a bromine atom . The presence of these functional groups can significantly influence the chemical properties and reactivity of the molecule .Physical And Chemical Properties Analysis
The specific physical and chemical properties of “4-Bromo-2-(5-pyridin-3-YL-4,5-dihydro-1H-pyrazol-3-YL)phenol” are not detailed in the available literature .Scientific Research Applications
Antibacterial and Antimycobacterial Properties
Imidazole derivatives, including 4-bromo-2-(5-pyridin-3-YL-4,5-dihydro-1H-pyrazol-3-YL)phenol, exhibit antibacterial and antimycobacterial activities. Researchers have explored their potential as novel agents against bacterial infections, including drug-resistant strains .
Other Biological Activities
Imidazole derivatives have diverse effects, including antipyretic, anti-allergic, antihelmintic, and antifungal activities. Their versatility makes them valuable tools for drug development.
Future Directions
The future directions for research on “4-Bromo-2-(5-pyridin-3-YL-4,5-dihydro-1H-pyrazol-3-YL)phenol” could involve further exploration of its synthesis, chemical reactions, mechanism of action, and potential biological activities . Additionally, more detailed studies on its physical and chemical properties, as well as its safety and hazards, would be beneficial .
Mechanism of Action
Target of Action
Similar compounds such as imidazole and indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that similar compounds have shown a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities, suggesting that this compound may affect multiple biochemical pathways .
Result of Action
Similar compounds have shown a wide range of biological activities , suggesting that this compound may have diverse molecular and cellular effects.
properties
IUPAC Name |
4-bromo-2-(5-pyridin-3-yl-4,5-dihydro-1H-pyrazol-3-yl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O/c15-10-3-4-14(19)11(6-10)13-7-12(17-18-13)9-2-1-5-16-8-9/h1-6,8,12,17,19H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUPYBHSCCVWQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NN=C1C2=C(C=CC(=C2)Br)O)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40425531 | |
Record name | AC1OATEM | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40425531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
370074-36-5 | |
Record name | AC1OATEM | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40425531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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